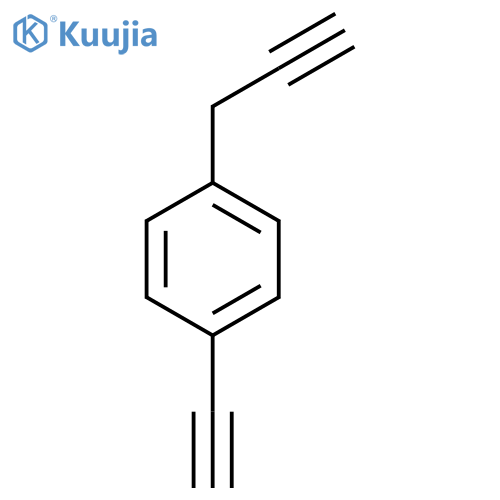

Cas no 2229417-09-6 (1-ethynyl-4-(prop-2-yn-1-yl)benzene)

1-ethynyl-4-(prop-2-yn-1-yl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-ethynyl-4-(prop-2-yn-1-yl)benzene

- EN300-1763036

- 2229417-09-6

-

- インチ: 1S/C11H8/c1-3-5-11-8-6-10(4-2)7-9-11/h1-2,6-9H,5H2

- InChIKey: IKSWCGCRWDZEJP-UHFFFAOYSA-N

- SMILES: C1(CC#C)C=CC(C#C)=CC=1

計算された属性

- 精确分子量: 140.062600255g/mol

- 同位素质量: 140.062600255g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 0

- 重原子数量: 11

- 回転可能化学結合数: 2

- 複雑さ: 199

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.7

- トポロジー分子極性表面積: 0Ų

1-ethynyl-4-(prop-2-yn-1-yl)benzene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1763036-5.0g |

1-ethynyl-4-(prop-2-yn-1-yl)benzene |

2229417-09-6 | 5g |

$3645.0 | 2023-06-03 | ||

| Enamine | EN300-1763036-0.05g |

1-ethynyl-4-(prop-2-yn-1-yl)benzene |

2229417-09-6 | 0.05g |

$1056.0 | 2023-09-20 | ||

| Enamine | EN300-1763036-10.0g |

1-ethynyl-4-(prop-2-yn-1-yl)benzene |

2229417-09-6 | 10g |

$5405.0 | 2023-06-03 | ||

| Enamine | EN300-1763036-1.0g |

1-ethynyl-4-(prop-2-yn-1-yl)benzene |

2229417-09-6 | 1g |

$1256.0 | 2023-06-03 | ||

| Enamine | EN300-1763036-5g |

1-ethynyl-4-(prop-2-yn-1-yl)benzene |

2229417-09-6 | 5g |

$3645.0 | 2023-09-20 | ||

| Enamine | EN300-1763036-0.1g |

1-ethynyl-4-(prop-2-yn-1-yl)benzene |

2229417-09-6 | 0.1g |

$1106.0 | 2023-09-20 | ||

| Enamine | EN300-1763036-0.5g |

1-ethynyl-4-(prop-2-yn-1-yl)benzene |

2229417-09-6 | 0.5g |

$1207.0 | 2023-09-20 | ||

| Enamine | EN300-1763036-2.5g |

1-ethynyl-4-(prop-2-yn-1-yl)benzene |

2229417-09-6 | 2.5g |

$2464.0 | 2023-09-20 | ||

| Enamine | EN300-1763036-1g |

1-ethynyl-4-(prop-2-yn-1-yl)benzene |

2229417-09-6 | 1g |

$1256.0 | 2023-09-20 | ||

| Enamine | EN300-1763036-10g |

1-ethynyl-4-(prop-2-yn-1-yl)benzene |

2229417-09-6 | 10g |

$5405.0 | 2023-09-20 |

1-ethynyl-4-(prop-2-yn-1-yl)benzene 関連文献

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

10. Back matter

1-ethynyl-4-(prop-2-yn-1-yl)benzeneに関する追加情報

1-Ethynyl-4-(prop-2-yn-1-yl)benzene: A Comprehensive Overview

1-Ethynyl-4-(prop-2-yn-1-yl)benzene, also known by its CAS registry number 2229417-09-6, is a highly specialized organic compound that has garnered significant attention in the fields of materials science, drug discovery, and advanced organic synthesis. This compound is characterized by its unique structure, which features a benzene ring substituted with two terminal alkynyl groups at the 1 and 4 positions. The presence of these alkynyl groups imparts distinctive electronic and structural properties, making it a valuable building block in various chemical applications.

The synthesis of 1-Ethynyl-4-(prop-2-yn-1-yl)benzene has been extensively studied, with researchers exploring diverse methodologies to achieve high yields and purity. Recent advancements in catalytic cross-coupling reactions, such as the Sonogashira coupling, have significantly streamlined the production process. These methods not only enhance the efficiency of synthesis but also pave the way for large-scale manufacturing, which is crucial for industrial applications.

In terms of applications, 1-Ethynyl-4-(prop-2-yn-1-yl)benzene has found remarkable utility in the development of advanced materials. Its ability to undergo polymerization under controlled conditions has led to the creation of novel polyacetylenes with exceptional electronic properties. These materials are being explored for use in flexible electronics, organic light-emitting diodes (OLEDs), and high-performance sensors. Additionally, the compound's reactivity towards various nucleophiles and electrophiles makes it an ideal precursor for constructing complex molecular architectures in drug design.

Recent studies have highlighted the potential of 1-Ethynyl-4-(prop-2-yn-1-ylium)benzene in click chemistry, where it serves as a versatile platform for rapid assembly of bioactive molecules. Its ability to participate in copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions has opened new avenues for medicinal chemists seeking to develop potent therapeutic agents. Furthermore, its application in supramolecular chemistry has led to the formation of self-assembled nanostructures with potential applications in drug delivery systems.

The structural integrity and reactivity of 1-Ethynyl-(propargyl)-substituted benzene derivatives have also been leveraged in the synthesis of metalloorganic frameworks (MOFs). These frameworks exhibit high surface areas and tunable pore sizes, making them promising candidates for gas storage and catalytic applications. Recent research has demonstrated that incorporating this compound into MOFs enhances their stability under harsh conditions, thereby expanding their applicability in industrial settings.

In conclusion, CAS No 2229417096, or 1-Ethynyl-(propargyl)-benzene, stands as a testament to the ingenuity of modern organic chemistry. Its unique properties and versatile reactivity continue to drive innovation across multiple disciplines, from materials science to pharmacology. As research progresses, it is anticipated that this compound will unlock even more possibilities, solidifying its position as a cornerstone in contemporary chemical research.

2229417-09-6 (1-ethynyl-4-(prop-2-yn-1-yl)benzene) Related Products

- 2411237-53-9(N-{2-(N-methylacetamido)phenylmethyl}prop-2-enamide)

- 1643463-11-9(tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate)

- 1086026-31-4(Dehydro Ivabradine)

- 88877-04-7(1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-)

- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))

- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)

- 2228464-23-9(tert-butyl N-{2-4-methoxy-2-(trifluoromethyl)phenyl-1-oxopropan-2-yl}carbamate)

- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1804353-11-4(4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)